1-(4-fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
説明
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, a heterocyclic scaffold prevalent in medicinal chemistry due to its structural similarity to purines. Key substituents include:
- 1-(4-fluorophenyl): A fluorinated aromatic group enhancing metabolic stability and lipophilicity.
- 5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl): A piperazine-linked side chain with dual fluorophenyl groups, likely targeting G protein-coupled receptors (GPCRs) or kinases.
The fluorophenyl groups improve bioavailability by reducing oxidative metabolism, while the piperazine moiety may enhance CNS penetration or receptor affinity .
特性
IUPAC Name |
1-(4-fluorophenyl)-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N6O2/c24-16-1-5-18(6-2-16)28-9-11-29(12-10-28)21(32)14-30-15-26-22-20(23(30)33)13-27-31(22)19-7-3-17(25)4-8-19/h1-8,13,15H,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPLJUIWWAZMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-Fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, substituted with a 4-fluorophenyl group and a piperazine moiety. This structure is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C19H21F2N5O |
| Molecular Weight | 373.40 g/mol |
| CAS Number | Not specified |
| SMILES | C1=CN(C(=O)N=C1C(=O)CCN2CCCCC2)C(F)=C(F)C |
Antidepressant Effects
Research indicates that compounds similar to this structure exhibit antidepressant-like effects. For instance, derivatives containing piperazine have been shown to modulate serotonin receptors, suggesting potential applications in treating depression and anxiety disorders. A study demonstrated that modifications in the piperazine ring could enhance binding affinity to serotonin receptors, thereby influencing mood regulation .
Anticonvulsant Activity
The compound's structural analogs have been evaluated for anticonvulsant properties. In various animal models, compounds with similar pyrazolo-pyrimidine frameworks showed significant protection against induced seizures. The mechanism appears to involve modulation of voltage-gated sodium and calcium channels, which are critical in neuronal excitability .
Neuroprotective Properties
Neuroprotective effects have been observed in related compounds, attributed to their ability to inhibit neuroinflammatory pathways. Studies suggest that the presence of the pyrazolo[3,4-d]pyrimidine scaffold may confer protective effects against oxidative stress in neuronal cells .
Study 1: Antidepressant-like Effects
A study published in the Journal of Medicinal Chemistry examined a series of piperazine derivatives for their antidepressant activity. The results indicated that certain modifications led to increased efficacy in animal models of depression, correlating with enhanced serotonin receptor affinity .
Study 2: Anticonvulsant Activity
In a controlled experiment testing various pyrazolo-pyrimidine derivatives, it was found that some compounds provided significant seizure protection at doses as low as 30 mg/kg in the maximal electroshock (MES) test. The most active compound exhibited an ED50 value lower than that of established anticonvulsants like phenytoin .
Safety and Toxicology
While the biological activities are promising, toxicity profiles must be considered. Preliminary studies indicate that certain derivatives may exhibit hepatotoxicity at higher concentrations. However, compounds similar to 1-(4-fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one showed no significant cytotoxic effects on HepG2 cells at concentrations below 100 µM .
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds structurally related to 1-(4-fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exhibit significant anticancer properties. A study demonstrated that derivatives of this compound were evaluated against various cancer cell lines, showing promising antiproliferative effects. The structure-activity relationship (SAR) analysis revealed that modifications on the piperazine moiety could enhance cytotoxicity against specific cancer types, including breast and prostate cancers .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Its piperazine component is known to interact with serotonin and dopamine receptors, making it a candidate for treating neurological disorders such as depression and anxiety. Studies have shown that similar compounds can modulate neurotransmitter systems effectively, suggesting potential antidepressant and anxiolytic activities .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of 1-(4-fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves several synthetic steps that can yield various derivatives with modified biological activities. For instance, microwave-assisted synthesis techniques have been employed to enhance yield and reduce reaction times in the creation of related azole derivatives . These synthetic approaches allow for the exploration of a wide range of chemical modifications that can lead to compounds with improved efficacy or reduced toxicity.
Antimicrobial Properties
Broad-Spectrum Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 1-(4-fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. These compounds have shown activity against various bacterial strains and fungi, indicating their potential use as antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Anticancer Activity Evaluation | Derivatives exhibited IC50 values in the low micromolar range against MCF-7 and DU145 cell lines | Supports further development as anticancer therapeutics |
| Neuropharmacological Assessment | Modulation of serotonin receptors led to significant anxiolytic effects in animal models | Potential for development as a new class of antidepressants |
| Antimicrobial Testing | Effective against resistant strains of Staphylococcus aureus | Highlights potential as a new antimicrobial agent |
類似化合物との比較
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Heterocyclic Core Variations
Piperazine-Containing Analogs
Structural and Pharmacokinetic Insights
- Fluorine vs. Methoxy Substitution : Fluorine reduces CYP450-mediated metabolism, enhancing half-life compared to methoxy groups in Epimidin .
- Piperazine Side Chains: The dual 4-fluorophenyl-piperazine in the target compound may increase receptor selectivity over mono-substituted analogs (e.g., MK45) .
- Core Modifications: Thieno-pyrimidine () and pyrazolo[1,5-a]pyrimidine () cores alter electron distribution and planarity, affecting target engagement .
Q & A
Q. Critical factors :
| Parameter | Impact |
|---|---|
| Temperature | Higher temps (80–120°C) improve reaction rates but risk decomposition. |
| Solvent polarity | Aprotic solvents favor nucleophilic substitutions. |
| Catalyst loading | Excess acid/base may generate by-products (e.g., hydrolyzed intermediates) . |
Basic: How is the compound structurally characterized, and what techniques validate its purity?
Q. Primary methods :
- X-ray crystallography : Resolves 3D conformation, piperazine ring puckering, and fluorophenyl substituent orientation. SHELX software refines diffraction data for accuracy .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperazine CH2 groups at δ 2.5–3.5 ppm) .
- HPLC : Quantifies purity (>95%) using C18 columns, 0.1% trifluoroacetic acid/acetonitrile mobile phase, and UV detection at 270 nm .
Basic: What biological targets are associated with this compound, and how is activity assessed?
Q. Putative targets :
- Kinases : ATP-binding pockets due to pyrazolo-pyrimidine scaffold mimicking adenine .
- GPCRs : Fluorophenyl-piperazine moiety may bind serotonin/dopamine receptors .
Q. Assays :
- In vitro kinase inhibition : IC50 values measured via fluorescence polarization.
- Cell-based assays : Antiproliferative activity in cancer lines (e.g., IC50 < 10 μM in MCF-7) .
Advanced: How can synthetic routes be optimized to address low yields or by-product formation?
Q. Strategies :
- Stepwise purification : Isolate intermediates via column chromatography to prevent cross-reactivity .
- Design of Experiments (DoE) : Vary temperature, solvent ratios, and catalyst loadings to identify optimal conditions .
- By-product analysis : Use LC-MS to detect impurities (e.g., hydrolyzed amides) and adjust protecting groups .
Q. Example optimization :
| Variable | Baseline | Optimized |
|---|---|---|
| Reaction time | 24 h | 18 h |
| Solvent | DMF | Acetonitrile |
| Yield | 45% | 72% |
Advanced: How to resolve contradictions in reported biological activity across studies?
Q. Common issues :
- Solubility differences : DMSO vs. aqueous buffers alter compound aggregation, affecting IC50 .
- Target selectivity : Off-target binding (e.g., unintended kinases) may skew results.
Q. Solutions :
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%).
- Selectivity profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to confirm target specificity .
Advanced: What computational methods predict binding modes and pharmacokinetics?
Q. Approaches :
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP pockets; validate with crystallographic data .
- ADMET prediction (SwissADME) :
- Lipophilicity (LogP) : ~3.2 (optimal for blood-brain barrier penetration).
- Bioavailability : 55% (moderate due to high molecular weight).
- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with activity .
Validation : Compare computed vs. experimental IC50 to refine force fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
